molecular formula C22H21ClN4O4S B6522854 N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide CAS No. 919062-85-4

N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

Cat. No. B6522854
CAS RN: 919062-85-4
M. Wt: 472.9 g/mol
InChI Key: USFCUMOOFSFZLC-UHFFFAOYSA-N
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Description

N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is a useful research compound. Its molecular formula is C22H21ClN4O4S and its molecular weight is 472.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide is 472.0972040 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

The presence of a carboxamide moiety at positions 2 and 3 in indole derivatives confers unique inhibitory properties. These compounds form hydrogen bonds with various enzymes and proteins, often leading to inhibition of their activity. Researchers have investigated the interaction of indole 2 and 3-carboxamide derivatives with enzymes such as HLGP, HIV-1, and renin. The potential for these compounds to modulate enzyme function makes them promising candidates for drug development .

Medicinal Chemistry

Indole compounds play essential roles in medicinal chemistry. The indole scaffold is found in amino acids (e.g., tryptophan), neurotransmitters (e.g., serotonin), and plant-based alkaloids. Due to their biological properties, researchers have focused on synthesizing and evaluating indole derivatives. Notably, positions 1, 2, and 3 are crucial reactive sites for indole modifications. The carboxamide moiety at positions 2 and 3 enhances the inhibitory activity of these compounds against various enzymes and proteins .

Cancer Research

Indole derivatives have gained attention as potential anticancer agents. Their diverse chemical structures allow for targeted modifications, leading to compounds with selective cytotoxic effects on cancer cells. Researchers explore the use of indole-based molecules in cancer therapy, aiming to develop novel treatments .

Antimicrobial Properties

Both natural and synthetic indoles exhibit antimicrobial activity. Researchers investigate their potential as antibacterial, antifungal, and antiviral agents. The carboxamide-containing indole derivatives may play a role in combating infectious diseases .

Neurological Disorders

Given the indole scaffold’s relevance to neurotransmitters, indole derivatives are studied for their impact on neurological disorders. Modulating serotonin receptors and other neural pathways using indole-based compounds could offer therapeutic benefits .

Anti-inflammatory Effects

Indole derivatives may possess anti-inflammatory properties. Researchers explore their potential in managing inflammatory conditions, including autoimmune diseases and chronic inflammation .

Other Applications

Beyond the mentioned fields, indole derivatives find applications in diverse areas, such as cardiovascular health, metabolic disorders, and pain management. Their versatility makes them intriguing targets for further investigation .

properties

IUPAC Name

N-[4-acetyl-7'-chloro-1'-[2-(4-methylphenoxy)ethyl]-2'-oxospiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4S/c1-13-7-9-16(10-8-13)31-12-11-26-19-17(5-4-6-18(19)23)22(20(26)30)27(15(3)29)25-21(32-22)24-14(2)28/h4-10H,11-12H2,1-3H3,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USFCUMOOFSFZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCCN2C3=C(C=CC=C3Cl)C4(C2=O)N(N=C(S4)NC(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide

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